Tolycaine-d10 Hydrochloride
CAS No.:
Cat. No.: VC0201757
Molecular Formula: C₁₅H₁₃D₁₀ClN₂O₃
Molecular Weight: 324.87
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₁₅H₁₃D₁₀ClN₂O₃ |
|---|---|
| Molecular Weight | 324.87 |
Introduction
Chemical Composition and Structure
Tolycaine-d10 Hydrochloride is a deuterated analog of tolycaine, an amide local anesthetic. The compound incorporates ten deuterium atoms in place of hydrogen atoms, which significantly alters its mass spectral properties while maintaining similar chemical behavior to non-deuterated tolycaine.
Molecular Properties
The chemical composition of Tolycaine-d10 Hydrochloride reveals specific structural characteristics that contribute to its pharmaceutical and analytical utility. Available data indicates a precise molecular identity:
| Property | Value |
|---|---|
| Molecular Formula | C15H13D10ClN2O3 |
| Molecular Weight | 324.87 g/mol |
| IUPAC Name | methyl 2-[[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]acetyl]amino]-3-methylbenzoate;hydrochloride |
| Physical Form | Neat (pure compound) |
| Purity Standard | >95% (HPLC) |
The molecular structure features deuterium substitution at specific positions, primarily on the ethyl groups attached to the nitrogen atom, as indicated by the SMILES notation available in chemical databases .
Structural Characteristics
Tolycaine-d10 Hydrochloride maintains the core structure of tolycaine, which includes an amide linkage connecting an aromatic ring system to an amino group. The deuteration pattern specifically targets the ethyl groups, resulting in bis(1,1,2,2,2-pentadeuterioethyl)amino substitution . This strategic deuteration enables precise identification and quantification in analytical applications while preserving the compound's pharmaceutical activity.
Pharmacological Properties
Tolycaine-d10 Hydrochloride exhibits pharmacological properties consistent with its classification as an amide local anesthetic, though its primary application lies in analytical chemistry rather than direct therapeutic use.
Mechanism of Action
| Application | Description |
|---|---|
| Local Anesthesia | Used for pain alleviation during medical procedures |
| Dental Procedures | Particularly valuable for dental injections and minor surgical interventions |
| Research Applications | Employed in pharmacokinetic studies and drug metabolism investigations |
Analytical Applications and Significance
The primary significance of Tolycaine-d10 Hydrochloride lies in its analytical applications, particularly in pharmaceutical research and development.
Role in Pharmacokinetic Studies
Deuterated compounds have become essential tools in pharmaceutical research due to their unique properties:
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The deuterium-labeled version serves as an ideal internal standard for quantitative analysis
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Mass spectrometric techniques can readily distinguish between deuterated and non-deuterated forms
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Metabolic studies benefit from tracking the deuterated compound through biological systems
Reference Standard Applications
Tolycaine-d10 Hydrochloride is categorized as an API (Active Pharmaceutical Ingredient) reference standard, highlighting its importance in analytical chemistry:
| Reference Standard Type | Application |
|---|---|
| Quantitative Analysis | Used for calibration in pharmaceutical quality control |
| Method Development | Employed in the development of analytical methods for tolycaine detection |
| Stability Studies | Serves as a reference in pharmaceutical stability investigations |
The compound's specific deuteration pattern makes it particularly valuable for liquid chromatography-mass spectrometry (LC-MS) applications, where its distinct isotopic signature allows for accurate quantification and identification.
Synthesis and Production Considerations
The production of Tolycaine-d10 Hydrochloride requires specialized approaches to achieve the desired deuteration pattern while maintaining pharmaceutical purity.
| Quality Parameter | Standard Method |
|---|---|
| Chemical Purity | HPLC analysis (>95%) |
| Isotopic Purity | Mass spectrometry |
| Structural Verification | NMR spectroscopy |
As a reference standard, Tolycaine-d10 Hydrochloride may be subject to specific regulatory controls:
| Regulatory Aspect | Details |
|---|---|
| Controlled Status | May require additional documentation for purchase |
| Research Use | Designated for laboratory research use only |
| Transportation | Subject to chemical transportation regulations |
Research Applications
The deuterated nature of Tolycaine-d10 Hydrochloride provides significant advantages in various research contexts.
Mass Spectrometric Analysis
In mass spectrometry-based analytical methods, deuterated internal standards offer several advantages:
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Clear separation from the non-deuterated analyte in mass spectra
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Similar chromatographic behavior to the target compound
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Compensation for matrix effects and ionization variability
Metabolic Studies
Deuterated compounds like Tolycaine-d10 Hydrochloride enable researchers to:
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Track metabolic transformations with greater precision
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Distinguish between endogenous and exogenous compounds
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Investigate the pharmacokinetic profile of the parent drug
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